- Novel substituted pyrazolopiperazines as casein kinase 1δ/ε inhibitors and their preparation, United States, , ,

Cas no 94994-15-7 (Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate)

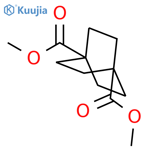

![Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate structure](https://de.kuujia.com/scimg/cas/94994-15-7x500.png)

94994-15-7 structure

Produktname:Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate

- methyl 1-(hydroxymethyl)bicyclo[2.2.2]octane-4-carboxylate

- Methyl 4-(hydroxymethyl)bicyclo-[2.2.2]octane-1-carboxylate

- AK101586

- Bicyclo[2.2.2]octane-1-carboxylic acid, 4-(hydroxymethyl)-, methyl ester

- 4-Hydroxymethyl-bicyclo[2.2.2]octane-1-carboxylic acid methyl ester

- CNDFZCWNUACFHZ-UHFFFAOYSA-N

- FCH1785571

- OR350282

- AX8233125

- Z5393

- ST24025334

- A25965

- F10037

- MFCD20275559

- SCHEMBL10164849

- CS-W022840

- A1-01467

- Z1509059153

- DTXSID70676958

- Methyl4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate

- AKOS015851378

- DB-080160

- DS-2439

- 94994-15-7

- SY114727

- EN300-198570

-

- MDL: MFCD20275559

- Inchi: 1S/C11H18O3/c1-14-9(13)11-5-2-10(8-12,3-6-11)4-7-11/h12H,2-8H2,1H3

- InChI-Schlüssel: CNDFZCWNUACFHZ-UHFFFAOYSA-N

- Lächelt: O=C(C12CCC(CC1)(CO)CC2)OC

Berechnete Eigenschaften

- Genaue Masse: 198.126

- Monoisotopenmasse: 198.126

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 14

- Anzahl drehbarer Bindungen: 3

- Komplexität: 222

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 46.5

- XLogP3: 1

Experimentelle Eigenschaften

- Dichte: 1.175

- Siedepunkt: 274.1°C at 760 mmHg

- Flammpunkt: 108.7°C

- Brechungsindex: 1.527

- PSA: 46.53000

- LogP: 1.49230

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H302-H315-H319-H335

- Warnhinweis: P261-P305+P351+P338

- Lagerzustand:Sealed in dry,Room Temperature

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM130056-100g |

methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |

94994-15-7 | 97% | 100g |

$*** | 2023-05-29 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LQ143-50mg |

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |

94994-15-7 | 97% | 50mg |

279.0CNY | 2021-07-12 | |

| eNovation Chemicals LLC | D605605-250mg |

methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |

94994-15-7 | 97% | 250mg |

$160 | 2023-09-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3819-1G |

methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |

94994-15-7 | 97% | 1g |

¥ 2,494.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3819-10G |

methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |

94994-15-7 | 97% | 10g |

¥ 12,474.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3819-100G |

methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |

94994-15-7 | 97% | 100g |

¥ 64,864.00 | 2023-04-12 | |

| abcr | AB439919-5 g |

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate, 95%; . |

94994-15-7 | 95% | 5g |

€1,156.20 | 2023-04-22 | |

| Enamine | EN300-198570-5.0g |

methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |

94994-15-7 | 95.0% | 5.0g |

$377.0 | 2025-02-20 | |

| TRC | M238515-250mg |

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |

94994-15-7 | 250mg |

$ 515.00 | 2022-06-04 | ||

| eNovation Chemicals LLC | Y0983237-1g |

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |

94994-15-7 | 95% | 1g |

$330 | 2024-08-02 |

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Triethylamine , Ethyl chloroformate Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C

1.2 Reagents: Sodium borohydride Solvents: Water ; 0 °C; 1 h, rt

1.2 Reagents: Sodium borohydride Solvents: Water ; 0 °C; 1 h, rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Triethylamine , Ethyl chloroformate Solvents: Tetrahydrofuran ; -40 °C; 1 h, -25 °C

1.2 Reagents: Sodium borohydride Solvents: Water ; rt → 0 °C; 0 °C; 45 min, 0 °C; 45 min, rt

1.2 Reagents: Sodium borohydride Solvents: Water ; rt → 0 °C; 0 °C; 45 min, 0 °C; 45 min, rt

Referenz

- Preparation of amide containing heterobicyclic metalloprotease inhibitors, United States, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C; 12 h, 25 °C

1.2 Reagents: Methanol ; 10 °C; 2 h, 25 °C

1.2 Reagents: Methanol ; 10 °C; 2 h, 25 °C

Referenz

- Monocarboxylic acid transporter 4 (mct4) modulators and uses thereof, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt

1.2 Reagents: Methanol ; 0 °C

1.2 Reagents: Methanol ; 0 °C

Referenz

- Preparation of pyrazolopyrimidine derivative and its application in medicine, China, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

Referenz

- Polymerizable compound, and its use in polymerizable liquid crystal composition for making optically anisotropic body showing reduced alignment defect and discoloration, Japan, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C → rt; 4 h, rt

1.2 Reagents: Methanol ; 15 min, cooled; 2 h, rt

1.2 Reagents: Methanol ; 15 min, cooled; 2 h, rt

Referenz

- Electrochemically driven cross-electrophile coupling of alkyl halides, Nature (London, 2022, 604(7905), 292-297

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: p-Toluenesulfonic acid , 1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… Solvents: p-Xylene ; 24 h, 2000 psi, 200 °C

Referenz

- Synthesis of bicyclo[2.2.2]octane derivatives, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 2 h, 25 °C

Referenz

- Preparation of phenyl-[1,3]dioxolo[4,5-c]pyridinyl-(hetero)aryl-methyl-1H-benzo[d]imidazole-carboxylic acid derivatives as GLP-1 receptor modulators, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C; 20 min, 0 °C; 2.5 h, rt

1.2 Reagents: Water ; 2 h, rt

1.2 Reagents: Water ; 2 h, rt

Referenz

- Synthesis, biodistribution and PET studies in rats of 18F-Labeled bridgehead fluoromethyl analogues of WAY-100635, Nuclear Medicine and Biology, 2012, 39(7), 1068-1076

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ; 1 h, 25 °C; 25 °C → 0 °C

1.2 Reagents: Sodium borohydride ; 1 h, 25 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium borohydride ; 1 h, 25 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water

Referenz

- Process for preparation of cyclopropylamine compound as lsd1 inhibitor and use thereof, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide , Dichloromethane ; 2 h, rt

1.2 Reagents: Sodium borohydride Solvents: Acetonitrile ; 2 h, 0 °C

1.3 Reagents: Water

1.2 Reagents: Sodium borohydride Solvents: Acetonitrile ; 2 h, 0 °C

1.3 Reagents: Water

Referenz

- Preparation of camptothecin compound and application, China, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt; rt → 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

Referenz

- Nitrogen-containing tricyclic compound and pharmaceutical use thereof, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Borane Solvents: Tetrahydrofuran ; -20 °C; -20 °C → 24 °C; 16 h, 24 °C; 24 °C → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Synthesis of gem-Diboromethyl-Substituted Bicyclo[1.1.1]pentanes and Their Application in Palladium-Catalyzed Cross Couplings, Journal of Organic Chemistry, 2023, 88(3), 1665-1694

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 3 h, 25 °C

Referenz

- Synthesis of semicarbazide-sensitive amino oxidase inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C → rt; 2 h, rt

1.2 Reagents: Methanol ; rt

1.2 Reagents: Methanol ; rt

Referenz

- Substituted bicyclic compounds as farnesoid X receptor modulators and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C → rt; 4 h, rt

1.2 Reagents: Methanol ; 15 min, cooled; 2 h, rt

1.2 Reagents: Methanol ; 15 min, cooled; 2 h, rt

Referenz

- Substituted amide compounds as farnesoid X receptor modulators and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C → rt; 4 h, rt

1.2 Reagents: Methanol ; 15 min, 0 °C; 2 h, rt

1.2 Reagents: Methanol ; 15 min, 0 °C; 2 h, rt

Referenz

- Preparation of bridged bicyclic compounds as farnesoid X receptor modulators, United States, , ,

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Dichloromethane ; 0 °C; 3 h, rt

Referenz

- Preparation of amide compound having agonist action on FXR and TGR5, Japan, , ,

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate Raw materials

- 1,4-dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate

- 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate Preparation Products

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate Verwandte Literatur

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

94994-15-7 (Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate) Verwandte Produkte

- 2094-73-7(1-Adamantylcarboxylic Acid Ethyl Ester)

- 1459-95-6(Dimethyl adamantane-1,3-dicarboxylate)

- 711-01-3(1-Adamantanecarboxylic Acid Methyl Ester)

- 94-60-0(Dimethyl Cyclohexane-1,4-dicarboxylate(1,4-Cyclohexanedicarboxylic Dimethyl Ester))

- 29412-62-2(dimethyl cubane-1,4-dicarboxylate)

- 25550-51-0(Methylhexahydroisobenzofuran-1,3-Dione)

- 2177-77-7(Methyl 2-methylvalerate)

- 4630-82-4(Methyl cyclohexanecarboxylate)

- 1687-29-2(Dimethyl cis-1,2-Cyclohexanedicarboxylate)

- 32980-26-0(4-Methoxy-3,3-dimethyl-4-oxobutanoic acid)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:94994-15-7)Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate

Reinheit:99%/99%

Menge:5g/25g

Preis ($):350.0/1226.0